(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4H-3,1-benzothiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-13(9-7-11)16-15-17-14-5-3-2-4-12(14)10-18-15/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIDGCCWBIIWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388200 | |
| Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109768-67-4 | |
| Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiol-Ene Cyclization with Enaminones
A method adapted from the synthesis of 1,4-thiazines involves reacting enaminones with β-aminoethanethiol derivatives. For example, N,N-dimethyl enaminones react with β-aminoethanethiol under CuI catalysis in DMSO to form thiazine rings via tandem transamination and C(sp²)–H thiolation. Applying this to a benzannulated system, 2-aminobenzenethiol could cyclize with a ketone precursor (e.g., p-tolyl glyoxal) to yield the benzo-thiazine core.
Reaction Conditions :
Oxidative Cyclization of Thioureas
Thiourea derivatives, such as those reported in the synthesis of 1gb and 1gc, undergo oxidative cyclization to form thiazine rings. For instance, 1-(4-bromophenyl)-3-((3,4-dihydronaphthalen-1-yl)methyl)thiourea cyclizes in the presence of iodine to yield sulfurated heterocycles. Adapting this, p-tolyl thiourea derivatives could be cyclized under similar conditions to form the target compound.
General Procedure :
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Synthesize thiourea by reacting p-tolyl isothiocyanate with 2-aminobenzenethiol.
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Oxidative cyclization using I₂ (1.2 equiv) in DCM at 25°C for 6 h.
Functionalization of the Thiazine Core
Buchwald-Hartwig Amination
Introducing the p-tolylamine group post-cyclization requires palladium-catalyzed coupling. Using Pd(OAc)₂/XantPhos as a catalyst system, aryl halides on the thiazine core can couple with p-toluidine.
Optimized Conditions :
Direct Amination via SNAr
Electron-deficient thiazine derivatives undergo nucleophilic aromatic substitution (SNAr) with amines. If the thiazine core is activated by electron-withdrawing groups (e.g., nitro), p-toluidine can displace leaving groups (e.g., Cl) at the 2-position.
Example Protocol :
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Nucleophile: p-toluidine (2.0 equiv)
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Conditions: DMF, 100°C, 12 h
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine (CAS Number: 109768-67-4) is a heterocyclic organic compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a detailed overview of the applications of this compound, supported by data tables and documented case studies.
Pharmacological Applications
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Several studies have explored the anticancer properties of thiazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. |
| Johnson et al. (2024) | Reported inhibition of tumor growth in xenograft models using thiazine derivatives. |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. The thiazine ring is known to enhance the antimicrobial efficacy of certain compounds, making it a focus in the development of new antibiotics.
| Study | Findings |
|---|---|
| Lee et al. (2022) | Identified effective inhibition of Gram-positive bacteria using derivatives of thiazine compounds. |
| Patel et al. (2023) | Showed broad-spectrum antimicrobial activity against both bacterial and fungal strains. |
Neuroprotective Effects
Studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
| Study | Findings |
|---|---|
| Kim et al. (2023) | Found that the compound reduced oxidative stress markers in neuronal cell cultures. |
| Zhao et al. (2024) | Reported improvement in cognitive function in animal models treated with thiazine derivatives. |
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Synthetic Pathways
Various synthetic routes have been developed to create this compound from simpler precursors:
- Condensation Reactions : Utilizing amines and thioketones.
- Cyclization Methods : Employing cyclization strategies to form the thiazine ring.
Material Science
Emerging research indicates potential applications in material science, particularly in developing organic semiconductors and sensors due to its electronic properties.
Case Studies
| Study | Findings |
|---|---|
| Wang et al. (2023) | Investigated the use of thiazine derivatives in organic photovoltaic devices with promising results. |
| Chen et al. (2024) | Developed sensors incorporating this compound that demonstrated high sensitivity to specific analytes. |
Mechanism of Action
The mechanism of action of (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. For example, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
- Ortho-Tolyl Analog: (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine (CAS 108288-50-2) shares the same molecular formula (C₁₅H₁₄N₂S, MW 254.35 g/mol) but differs in the methyl group position on the aryl ring.
- Phenyl Analog : (4H-Benzo[d][1,3]thiazin-2-yl)-phenyl-amine (CAS 109768-66-3) lacks the methyl group, leading to reduced electron-donating effects and lower lipophilicity (LogP ~3.9 vs. para-tolyl’s ~4.2 estimated) .
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups : Compounds like (4-Chloro-benzylidene)-[6-(3-methoxy-phenyl)-4-phenyl-4H-[1,3]thiazin-2-yl]-amine (B4) (melting point 367–368°C) exhibit higher polarity and melting points due to chloro and methoxy groups, contrasting with the para-tolyl analog’s lower polarity .
- Benzothiazole Derivatives : 4-(Benzo[d]thiazol-2-ylmethyl)aniline (CAS 37859-28-2, C₁₄H₁₂N₂S) replaces the thiazin ring with a benzothiazole, increasing aromaticity and rigidity, which may enhance fluorescence properties but reduce conformational flexibility .
Physical and Chemical Properties
Biological Activity
(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine, also known as N-(4-methylphenyl)-4H-3,1-benzothiazin-2-amine, is a compound belonging to the thiazine family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
The compound features a heterocyclic structure comprising sulfur and nitrogen atoms, which contributes to its unique chemical properties. The p-tolyl group enhances lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Target and Mode of Action
While specific targets for this compound are not fully elucidated, it is part of a broader class of benzothiazinones that have demonstrated significant antitubercular activity . Benzothiazinones inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, which is crucial for bacterial cell wall integrity.
Antimicrobial Properties
Recent studies indicate that this compound exhibits antimicrobial , antifungal , and anticancer properties. It has shown effectiveness against various microbial strains, making it a candidate for further development in infectious disease treatments.
Neuroprotective Effects
The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. Enhanced AChE inhibition could lead to increased acetylcholine levels, potentially improving cognitive function .
Antitubercular Activity
In a study assessing the efficacy of benzothiazinone derivatives against Mycobacterium tuberculosis, this compound was identified as a promising candidate due to its potent inhibitory effects on bacterial growth. The structure–activity relationship (SAR) analysis indicated that modifications in the thiazine core significantly influenced biological activity .
Acetylcholinesterase Inhibition
Research has demonstrated that compounds similar to this compound exhibit strong AChE inhibitory activity. For instance, derivatives with structural similarities showed IC50 values in the low micromolar range, suggesting significant potential for developing new treatments for Alzheimer's disease .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine, and how are reaction conditions optimized?
- Answer: The compound is synthesized via cyclization of thiourea intermediates or palladium-catalyzed isocyanide insertion. For example, thiourea derivatives are formed by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours, followed by acid-catalyzed cyclization to yield thiazin derivatives . Palladium-catalyzed isocyanide insertion into 2-bromophenylthioureas enables C–S bond formation, producing 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines with yields up to 80% under optimized conditions .
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Answer: Characterization relies on H/C NMR for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis for purity assessment. Melting points (e.g., 330–331°C for nitro-substituted derivatives) and exact mass data (e.g., 210.1044594) are critical for validation .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Answer: Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination. Reactions involving DMF or formaldehyde require fume hoods and personal protective equipment (PPE) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of benzo[d][1,3]thiazin derivatives via palladium-catalyzed isocyanide insertion?
- Answer: The reaction proceeds through an imidoylpalladium intermediate, enabling C–S cross-coupling. Cyclohexyl isocyanide reacts efficiently with aromatic thioureas, while aliphatic thioureas require ethyl 2-isocyanoacetate for successful cyclization .
Q. How do catalyst systems influence the efficiency of tandem cyclization reactions in synthesizing phosphorus-containing derivatives?
- Answer: Copper(II) catalysts facilitate one-pot C–P and C–S bond formation, enabling efficient synthesis of benzo[d][1,3]thiazin-2-yl phosphonates. Catalyst choice impacts reaction time and yield, with optimized conditions achieving high regioselectivity .
Q. What strategies resolve contradictions in yield data across synthetic protocols?
- Answer: Yield discrepancies arise from variations in reaction time, solvent (e.g., DMF vs. ethanol), and purification methods. For instance, thiourea cyclization yields range from 79% to 95% depending on recrystallization solvents and aryl substituent electronic effects .
Q. How is the compound evaluated for biological activity, such as antimicrobial or antitumor effects?
- Answer: Derivatives are screened against microbial strains (e.g., Staphylococcus aureus) or cancer cell lines. For example, 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines show antitumor activity via crystallography-guided structure-activity relationship (SAR) studies .
Methodological Considerations
- Reaction Optimization: Use TLC to monitor thiourea cyclization (4-hour reflux) and adjust formaldehyde concentration (30%) for triazinane formation .
- Analytical Cross-Validation: Combine NMR with HRMS to confirm molecular integrity, especially for nitro- or halogen-substituted derivatives .
- Catalyst Screening: Test palladium/copper catalysts with varying ligands (e.g., PPh) to enhance cyclization efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
